molecular formula C10H12ClNSi B3382414 3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 329202-21-3

3-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridine

Cat. No. B3382414
Key on ui cas rn: 329202-21-3
M. Wt: 209.75 g/mol
InChI Key: NAMUZWXILOMIGX-UHFFFAOYSA-N
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Patent
US07365074B2

Procedure details

5-Chloro-3-pyridinyl trifluoromethanesulfonate (4.0 g, 15 mmol) and CuI (580 mg, 3.0 mmol) were combined in DME (100 mL) and argon gas was bubbled through the suspension for several minutes to deoxygenate the mixture. Triethylamine (10.6 mL, 76.5 mmol), and PdCl2(PPh3).su-b.2 (1.1 g, 1.5 mmol) were added, then trimethylsilyl-acetylene (3.3 ml, 23 mmol) was added dropwise. The reaction mixture was stirred at ambient temperature for 1 h at which time GC/MS analysis indicated that the reaction was complete. The mixture was filtered through Celite.™, and the filter pad was washed thoroughly with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL), washed with water (300 mL), brine (300 mL), dried over Na2SO4 filtered, and concentrated in vacuo. The residue was purified by column chromatography eluting with hexane then 99:1 hexane:ethyl acetate to afford 3-chloro-5-[(trimethylsilyl)ethynyl]pyridi-ne (2.8 g, 87% yield) as a brown solid. 1H NMR (CDCl3, 300 MHz) Δ8.51 (s, 1H), 8.44 (s, 1H), 7.70 (s, 1H), 0.22 (s, 9H). MS (EI ionization) 209 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
CuI
Quantity
580 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([Cl:13])[CH:12]=1)(=O)=O.C(N(CC)CC)C.[CH3:23][Si:24]([C:27]#[CH:28])([CH3:26])[CH3:25].CCCCCC>COCCOC.[Cu]I.C(OCC)(=O)C>[Cl:13][C:11]1[CH:10]=[N:9][CH:8]=[C:7]([C:28]#[C:27][Si:24]([CH3:26])([CH3:25])[CH3:23])[CH:12]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=NC=C(C1)Cl)(F)F
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
PdCl2(PPh3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.3 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Seven
Name
CuI
Quantity
580 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h at which time GC/MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon gas was bubbled through the suspension for several minutes
CUSTOM
Type
CUSTOM
Details
to deoxygenate the mixture
ADDITION
Type
ADDITION
Details
su-b.2 (1.1 g, 1.5 mmol) were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
™, and the filter pad was washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
washed with water (300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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